molecular formula C10H16N2O2 B3039715 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime CAS No. 128475-86-5

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Cat. No.: B3039715
CAS No.: 128475-86-5
M. Wt: 196.25 g/mol
InChI Key: KLWQSMJZDUOEQT-XYOKQWHBSA-N
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Description

9,9-Dimethyl-1-oxa-2-azaspiro[45]dec-2-en-7-one oxime is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime is unique due to its specific spirocyclic structure and the presence of the oxime functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(NE)-N-(7,7-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2)5-8(12-13)6-10(7-9)3-4-11-14-10/h4,13H,3,5-7H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQSMJZDUOEQT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC2(C1)CC=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\O)/CC2(C1)CC=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 2
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 3
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9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 4
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 5
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 6
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

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